molecular formula C3H9ClN2O2S B2536857 Azetidine-3-sulfonamide hydrochloride CAS No. 1909318-76-8

Azetidine-3-sulfonamide hydrochloride

Cat. No.: B2536857
CAS No.: 1909318-76-8
M. Wt: 172.63
InChI Key: HLFSKAALRXWDTD-UHFFFAOYSA-N
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Description

Azetidine-3-sulfonamide hydrochloride is a chemical compound with the Inchi Code 1S/C3H8N2O2S.ClH/c4-8(6,7)3-1-5-2-3;/h3,5H,1-2H2,(H2,4,6,7);1H . It is used in laboratory chemicals . Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .


Synthesis Analysis

Azetidines are synthesized through various methods. A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the anionic ring-opening polymerizations of sulfonyl-activated aziridines and azetidines .


Molecular Structure Analysis

Azetidines have a considerable ring strain, which makes them significantly more stable than related aziridines . This ring strain translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . They are excellent candidates for ring-opening and expansion reactions . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .


Physical and Chemical Properties Analysis

This compound is a powder that should be stored at room temperature .

Scientific Research Applications

Lead Optimization in Drug Development

  • Azetidine-3-sulfonamide hydrochloride has been explored in the optimization of drug candidates, particularly as potent antagonists of the P2Y12 receptor, which are relevant in antithrombotic therapies (Bach et al., 2013).

Receptor Agonist Development

  • It has been used in the design and synthesis of novel human beta(3) adrenergic receptor agonists. Specific derivatives of Azetidine-3-sulfonamide, like azetidine derivative 37, showed potent agonist activity and selectivity against beta(1)- and beta(2)-AR (Sum et al., 2003).

Pharmaceutical Synthesis

  • In the pharmaceutical industry, this compound has been involved in the synthesis of chemokine receptor CXCR2 antagonists for treating inflammatory diseases. Its pharmacokinetic profile was assessed using carbon-14 radiolabelled AZD5122 (Hickey et al., 2016).

Safety and Process Development

  • It is also significant in the process development of energetic building blocks, like in the synthesis of 3-(Bromoethynyl)azetidine, where its safety and explosive properties were studied (Kohler et al., 2018).

Synthesis Techniques

  • The compound has been a focus in the development of synthesis techniques, like in the synthesis of cyclic sulfonamides via intramolecular copper-catalyzed reactions (Dauban & Dodd, 2000).

Enzyme Inhibition Studies

  • This compound derivatives have been investigated as potent inhibitors of the zinc enzyme carbonic anhydrase, which plays a critical role in aqueous humor secretion in the eye, relevant in the treatment of glaucoma (Scozzafava et al., 1999).

Antibacterial Research

  • It has been utilized in the development of antibacterial agents. For instance, densely functionalized 2-Methylideneazetidines, which are derivatives of this compound, have shown potent activity against Gram-positive bacteria (Petrillo et al., 2021).

Antioxidant Activity

  • Research has also explored the antioxidant activity of azo-sulfa compounds derived from sulfonamides, showing promising results in comparison to ascorbic acid (MUHAMMAD-ALI et al., 2019).

Safety and Hazards

Azetidine-3-sulfonamide hydrochloride can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

Future Directions

Azetidines are used in organic synthesis and medicinal chemistry . They are used as motifs in drug discovery, polymerization, and chiral templates . The future directions of azetidine research are likely to focus on the development of new synthetic strategies towards functionalized azetidines and their versatility as heterocyclic synthons .

Properties

IUPAC Name

azetidine-3-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O2S.ClH/c4-8(6,7)3-1-5-2-3;/h3,5H,1-2H2,(H2,4,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSKAALRXWDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909318-76-8
Record name azetidine-3-sulfonamide hydrochloride
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